2-Methyl-6-vinylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-vinylpyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methyl group at position 2, a vinyl group at position 6, and a hydroxyl group at position 4 on the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-vinylpyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with acetaldehyde in the presence of a base to form the vinyl group at position 6. The hydroxyl group at position 4 can be introduced through oxidation reactions using appropriate oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-vinylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The methyl and vinyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the vinyl group.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with ketone or aldehyde functional groups.
- Reduced derivatives with ethyl groups.
- Substituted derivatives with various functional groups replacing the methyl or vinyl groups.
Scientific Research Applications
2-Methyl-6-vinylpyrimidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a model compound for understanding the behavior of pyrimidine derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to nucleotides makes it a candidate for drug development, particularly in the field of antiviral and anticancer therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-6-vinylpyrimidin-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors. Its hydroxyl group at position 4 allows for hydrogen bonding with target molecules, while the vinyl and methyl groups contribute to its overall binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidin-4-ol: Lacks the vinyl group at position 6, making it less reactive in certain chemical reactions.
6-Vinylpyrimidin-4-ol: Lacks the methyl group at position 2, which affects its overall stability and reactivity.
2-Methyl-4-hydroxypyrimidine: Lacks the vinyl group at position 6, resulting in different chemical and biological properties.
Uniqueness
2-Methyl-6-vinylpyrimidin-4-ol is unique due to the presence of both the methyl and vinyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-ethenyl-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2O/c1-3-6-4-7(10)9-5(2)8-6/h3-4H,1H2,2H3,(H,8,9,10) |
InChI Key |
CNBKSNBYYRLCPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.